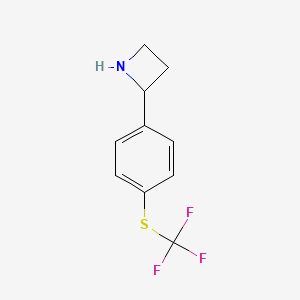
2-(4-((Trifluoromethyl)thio)phenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(4-((Trifluoromethyl)thio)phenyl)azetidine typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of ethyl 4,4,4-trifluoroacetoacetate.
Formation of Enamine: The ethyl 4,4,4-trifluoroacetoacetate is treated with a primary amine in the presence of acetic acid to yield the corresponding enamine.
Reduction: The enamine is then reduced using sodium borohydride to afford the corresponding 3-alkylamino-4,4,4-trifluorobutan-1-ol.
Cyclization: The final step involves cyclization to form the azetidine ring, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
2-(4-((Trifluoromethyl)thio)phenyl)azetidine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Ring-Opening Reactions: The strained azetidine ring can be opened under certain conditions, leading to the formation of linear or cyclic products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .
Applications De Recherche Scientifique
2-(4-((Trifluoromethyl)thio)phenyl)azetidine has several applications in scientific research, including :
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-((Trifluoromethyl)thio)phenyl)azetidine involves its interaction with specific molecular targets and pathways . The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
2-(4-((Trifluoromethyl)thio)phenyl)azetidine can be compared with other azetidine derivatives and trifluoromethylthio-substituted compounds . Similar compounds include:
2-(4-(Trifluoromethyl)phenyl)azetidine: Lacks the thio group, resulting in different chemical reactivity and biological activity.
2-(4-((Trifluoromethyl)thio)phenyl)pyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring, leading to variations in ring strain and reactivity.
2-(4-((Trifluoromethyl)thio)phenyl)aziridine: Features an aziridine ring, which is more strained and reactive compared to the azetidine ring.
The unique combination of the azetidine ring and the trifluoromethylthio group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H10F3NS |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
2-[4-(trifluoromethylsulfanyl)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3NS/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2 |
Clé InChI |
GWWLHOGCMDFUKP-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1C2=CC=C(C=C2)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid](/img/structure/B13350600.png)
![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)
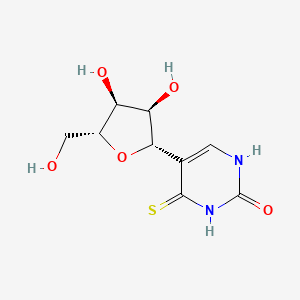
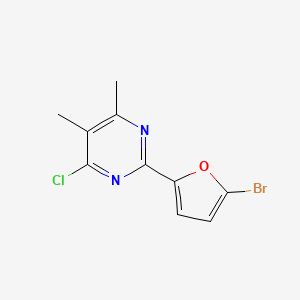
![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)

![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
![[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13350648.png)
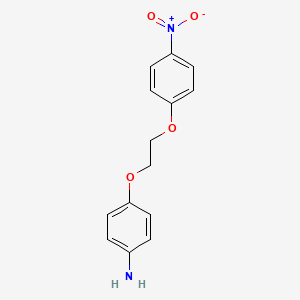

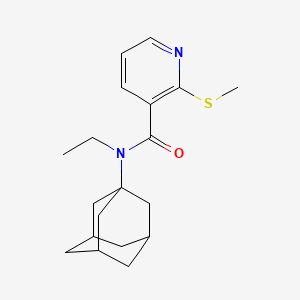
![Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-](/img/structure/B13350670.png)
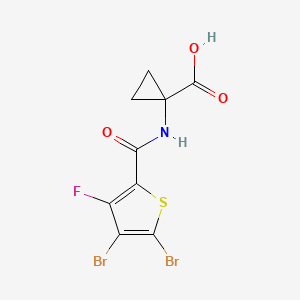
![Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-](/img/structure/B13350677.png)
